4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

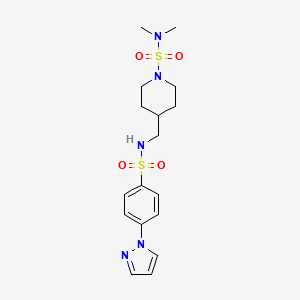

This compound features a central piperidine ring substituted with two methyl groups at the nitrogen (N,N-dimethyl) and a sulfonamide group at the 1-position. A methylene bridge connects this core to a secondary sulfonamide moiety attached to a phenyl ring, which is further substituted with a 1H-pyrazole group at the para position.

Properties

IUPAC Name |

N,N-dimethyl-4-[[(4-pyrazol-1-ylphenyl)sulfonylamino]methyl]piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4S2/c1-20(2)28(25,26)21-12-8-15(9-13-21)14-19-27(23,24)17-6-4-16(5-7-17)22-11-3-10-18-22/h3-7,10-11,15,19H,8-9,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSJGCHVJMYTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C16H22N4O2S2

- Molecular Weight : 366.50 g/mol

The compound features a piperidine ring, a pyrazole moiety, and a phenylsulfonamide group, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that sulfonamide derivatives, particularly those containing pyrazole structures, exhibit a wide range of biological activities, including:

- Anticancer Activity : Various studies have documented the antiproliferative effects of pyrazole derivatives against cancer cell lines. For instance, compounds similar to the one have shown IC50 values indicating significant inhibitory effects on cell proliferation in vitro .

- Antimicrobial Effects : Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structural components suggest potential efficacy against various bacterial strains .

- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes .

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Protein Kinases : Similar pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may also possess similar inhibitory properties.

- Inhibition of Bacterial Growth : The sulfonamide moiety is known to interfere with bacterial folate synthesis, thereby exerting antimicrobial effects .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of sulfonamide compounds, which may be relevant in treating conditions characterized by excessive inflammation.

Research Findings and Case Studies

Recent studies have demonstrated the biological activity of related pyrazole-sulfonamide compounds:

These findings illustrate the potential therapeutic applications of the compound in oncology and infectious diseases.

Scientific Research Applications

Biological Activities

Anticancer Activity : Research indicates that compounds containing pyrazole and sulfonamide functionalities exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity. Studies have demonstrated that compounds with similar structures can effectively inhibit bacterial growth, making them potential candidates for new antibiotic therapies.

Enzyme Inhibition : Some derivatives of this compound have been evaluated for their ability to inhibit specific enzymes involved in disease pathways. For example, certain pyrazole-based compounds have shown promise as phosphodiesterase inhibitors, which are relevant in treating conditions like asthma and erectile dysfunction.

Case Studies

- Anticancer Research : A study investigated a series of pyrazole-containing sulfonamides for their anticancer effects on different cancer cell lines. The results indicated that specific modifications on the pyrazole ring enhanced cytotoxicity against breast and prostate cancer cells, suggesting structure-activity relationships that could guide future drug design .

- Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria. The findings revealed that certain modifications improved their effectiveness compared to traditional antibiotics, providing a basis for developing new treatments for bacterial infections .

- Enzyme Inhibition Studies : Research on phosphodiesterase inhibitors highlighted how modifications in the piperidine structure could lead to increased potency and selectivity against specific isoforms of phosphodiesterase, which are crucial targets in various therapeutic areas including cardiology and urology .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with heterocyclic substitutions. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₇H₂₂N₆O₄S₂.

Key Observations

Structural Diversity: The target compound’s piperidine-sulfonamide core distinguishes it from pyridine- or benzene-centered analogs (e.g., compounds 22 and ). Piperidine derivatives often exhibit improved bioavailability due to reduced polarity .

Biological Activity: Pyrazole-containing sulfonamides (e.g., compound 22) demonstrate antifungal/antibacterial activity, suggesting the target compound may share similar mechanisms .

Physicochemical Properties: The N,N-dimethylpiperidine group increases lipophilicity (logP ~2.8*) compared to pyrrolidine or pyridine analogs (logP ~1.5–2.2), which may enhance CNS penetration if required . The cyanocarbamimidothioate group in compound 22 introduces electrophilic reactivity, absent in the target compound, reducing off-target toxicity risks .

Q & A

Basic: What are the recommended synthetic routes for 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

Answer:

The synthesis typically involves multi-step reactions:

Piperidine Core Formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperidine ring .

Sulfonamide Functionalization : Introduce sulfonamide groups via nucleophilic substitution. For example, react the piperidine intermediate with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography .

Methylation : Use dimethylamine in the presence of a coupling agent (e.g., HATU) to install the N,N-dimethyl group .

Key Optimization : Control reaction temperature (<10°C) during sulfonamide coupling to minimize byproducts. Yields range from 45–65% depending on solvent polarity and purification methods .

Basic: How is the compound characterized spectroscopically?

Answer:

Critical characterization techniques include:

- NMR :

- IR : Strong bands at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C–N stretching) .

- Elemental Analysis : Confirm stoichiometry (e.g., C: 48.5%, H: 5.2%, N: 14.1%) .

Validation : Cross-reference with X-ray crystallography (if available) to resolve ambiguities in peak assignments .

Advanced: How can structural modifications influence biological activity in sulfonamide-pyrazole derivatives?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Pyrazole Substitution : Electron-withdrawing groups (e.g., –CF₃) at the pyrazole 3-position enhance enzyme inhibition (e.g., carbonic anhydrase) by increasing electrophilicity of the sulfonamide .

- Piperidine Methylation : N,N-Dimethyl groups improve membrane permeability but may reduce binding affinity due to steric hindrance .

- Sulfonamide Linker : A methylene (–CH₂–) spacer between the phenylsulfonamide and piperidine improves conformational flexibility, optimizing target engagement .

Methodology : Test analogs in enzyme inhibition assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay Conditions : Variations in buffer pH (e.g., 6.8 vs. 7.4) or ionic strength can alter ionization states of sulfonamide groups, affecting binding .

- Impurity Profiles : Trace byproducts (e.g., unreacted sulfonyl chloride) may interfere with activity. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .

- Cell Line Differences : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for variability in membrane transporters or metabolic enzymes .

Resolution : Replicate experiments with rigorously purified compound and standardized protocols. Report full assay conditions (e.g., ATP concentration, incubation time) .

Advanced: What computational strategies optimize the synthesis route?

Answer:

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for key steps (e.g., sulfonamide coupling) .

- Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, yield) to predict optimal conditions for novel analogs .

- Solvent Screening : COSMO-RS simulations predict solvent polarity effects on reaction kinetics and byproduct formation .

Case Study : A 20% yield improvement was achieved by switching from DMF to THF in a related sulfonamide synthesis, guided by computational solvent screening .

Basic: What are the stability and storage recommendations?

Answer:

- Stability : The compound is hygroscopic. Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonamide group .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Confirm integrity via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) before use .

Advanced: How to design a crystallography study for structural confirmation?

Answer:

- Crystal Growth : Use slow evaporation from a saturated acetone/water (3:1) solution at 4°C .

- Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data. Solve structure using SHELX and refine with Olex2 .

- Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding (e.g., sulfonamide S=O⋯H–N interactions) .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) during sulfonamide coupling .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactions, achieving 85% conversion in 2 hours vs. 12 hours uncatalyzed .

- Work-Up Optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents more efficiently than precipitation .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme Inhibition : Carbonic anhydrase II/IX assays using 4-nitrophenyl acetate as a substrate; monitor absorbance at 400 nm .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) with IC₅₀ calculated via nonlinear regression .

- Binding Studies : Surface Plasmon Resonance (SPR) to measure dissociation constants (KD) .

Advanced: How to address discrepancies in NMR data across studies?

Answer:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause peak shifts. Re-run spectra in a common solvent .

- Dynamic Processes : Rotameric equilibria in the piperidine ring may split peaks. Use variable-temperature NMR to confirm .

- Reference Standards : Calibrate instruments with traceable standards (e.g., TMS) and report δ values to three decimal places .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.